N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Overview
Description
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with both indole and phenoxyacetamide moieties, which contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the indole and phenoxyacetamide intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The phenoxyacetamide moiety can be prepared by reacting a phenol derivative with chloroacetic acid in the presence of a base. The final step involves coupling the indole and phenoxyacetamide intermediates under appropriate conditions to form the target compound.
Chemical Reactions Analysis
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group on the indole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and electrophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: For its potential antimicrobial, antiviral, and anticancer activities.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety is known to bind to various receptors and enzymes, modulating their activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The phenoxyacetamide moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
The uniqueness of this compound lies in its combination of indole and phenoxyacetamide moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O7/c1-23(2,3)13-24(4,5)14-6-9-19(18(10-14)29(34)35)36-12-20(30)26-27-21-16-11-15(28(32)33)7-8-17(16)25-22(21)31/h6-11,25,31H,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOLIIRZZPQJMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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